Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate
Overview
Description
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C15H21NO5S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine derivative with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be displaced by nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new derivatives with different functional groups replacing the tosyl group.
Scientific Research Applications
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-methylpyrrolidine-2-carboxylate: Lacks the tosyl group, which may result in different reactivity and applications.
Ethyl 3-hydroxy-1-tosylpyrrolidine-2-carboxylate: Lacks the methyl group at the 3-position, which can affect its steric and electronic properties.
Ethyl 3-methyl-1-tosylpyrrolidine-2-carboxylate:
This compound is unique due to the presence of both the hydroxyl and tosyl groups, which provide distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
ethyl 3-hydroxy-3-methyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-4-21-14(17)13-15(3,18)9-10-16(13)22(19,20)12-7-5-11(2)6-8-12/h5-8,13,18H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJJLVJTVQPWIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1S(=O)(=O)C2=CC=C(C=C2)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577895 | |
Record name | Ethyl 3-hydroxy-3-methyl-1-(4-methylbenzene-1-sulfonyl)prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3284-52-4 | |
Record name | Ethyl 3-hydroxy-3-methyl-1-(4-methylbenzene-1-sulfonyl)prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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